molecular formula C12H12N2OS B1429997 8-methoxy-4H,5H-naphtho[2,1-d][1,3]thiazol-2-amine CAS No. 1427380-76-4

8-methoxy-4H,5H-naphtho[2,1-d][1,3]thiazol-2-amine

Cat. No. B1429997
CAS RN: 1427380-76-4
M. Wt: 232.3 g/mol
InChI Key: HNUAWEJJZKFBNV-UHFFFAOYSA-N
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Description

“8-methoxy-4H,5H-naphtho[2,1-d][1,3]thiazol-2-amine” is a chemical compound with the molecular formula C12H12N2OS. It has a molecular weight of 232.31 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2OS/c1-15-8-4-2-7-3-5-10-11(9(7)6-8)16-12(13)14-10/h2,4,6H,3,5H2,1H3,(H2,13,14) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require additional specific experimental data.

Scientific Research Applications

Pharmaceutical Research

In the realm of pharmaceuticals, 8-methoxy-4H,5H-naphtho[2,1-d][1,3]thiazol-2-amine is utilized as a reference standard for drug development . Its structural uniqueness lends itself to the synthesis of novel compounds with potential therapeutic effects. Researchers explore its interactions with various biological targets to identify potential efficacy in treating diseases.

Agricultural Chemistry

This compound’s role in agriculture is primarily investigative, serving as a chemical precursor in the synthesis of compounds that may exhibit herbicidal or pesticidal properties . Its application is crucial in developing new products that can enhance crop protection and yield.

Material Science

In material science, the compound is studied for its potential use in creating new polymers or coatings . Its molecular structure could contribute to the development of materials with specific desired properties, such as increased durability or resistance to environmental stressors.

Environmental Science

Environmental scientists are interested in 8-methoxy-4H,5H-naphtho[2,1-d][1,3]thiazol-2-amine due to its potential impact on ecosystems when used in agricultural or industrial applications . Understanding its degradation products and environmental fate is essential for assessing its ecological safety.

Biochemistry

Biochemists study this compound for its interaction with enzymes and proteins, which could reveal new insights into cellular processes or metabolic pathways . It may also serve as a molecular probe to elucidate the function of specific biomolecules.

Pharmacology

In pharmacology, the compound’s effects on various physiological systems are examined . This includes its pharmacodynamics (the effects of the drug on the body) and pharmacokinetics (the body’s effect on the drug), which are critical for determining its potential as a medication.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

8-methoxy-4,5-dihydrobenzo[g][1,3]benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-15-8-4-2-7-3-5-10-11(9(7)6-8)16-12(13)14-10/h2,4,6H,3,5H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUAWEJJZKFBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC3=C2SC(=N3)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-4H,5H-naphtho[2,1-d][1,3]thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-methoxy-4H,5H-naphtho[2,1-d][1,3]thiazol-2-amine
Reactant of Route 2
8-methoxy-4H,5H-naphtho[2,1-d][1,3]thiazol-2-amine
Reactant of Route 3
8-methoxy-4H,5H-naphtho[2,1-d][1,3]thiazol-2-amine
Reactant of Route 4
8-methoxy-4H,5H-naphtho[2,1-d][1,3]thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
8-methoxy-4H,5H-naphtho[2,1-d][1,3]thiazol-2-amine
Reactant of Route 6
8-methoxy-4H,5H-naphtho[2,1-d][1,3]thiazol-2-amine

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